molecular formula C19H22N4O3S B2485769 8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1902981-54-7

8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2485769
CAS No.: 1902981-54-7
M. Wt: 386.47
InChI Key: MCTCWGQGKVBPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline is a complex organic compound that features a quinoline core linked to a pyrazole ring via a sulfonyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced quinoline or pyrazole derivatives .

Scientific Research Applications

8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline is a derivative of 8-hydroxyquinoline, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N5O4SC_{18}H_{25}N_5O_4S, with a molecular weight of approximately 407.5 g/mol. The presence of the quinoline and pyrazole moieties contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds related to 8-hydroxyquinoline exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties against various pathogens.
  • Anticancer Effects : Some studies suggest potential anticancer mechanisms through apoptosis induction in cancer cells.
  • Neuroprotective Properties : Certain derivatives act as iron chelators, providing neuroprotection in models of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those similar to the target compound. The results indicated:

CompoundPathogenInhibition Zone (mm)MIC (mg/mL)
8-HQ Derivative AStaphylococcus aureus22 mm0.0001
8-HQ Derivative BKlebsiella pneumoniae25 mm0.0001
8-HQ Derivative CPseudomonas aeruginosa23 mm0.00005

These results demonstrate that modifications to the quinoline structure can enhance antimicrobial potency .

Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of 8-hydroxyquinoline, similar to our compound, can induce apoptosis. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : The IC50 values for certain derivatives were found to be as low as 10μM10\,\mu M, indicating significant cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells .

Neuroprotective Effects

The compound's ability to chelate iron suggests potential applications in neurodegenerative diseases. Research has shown that:

  • Mechanism : Iron chelation prevents oxidative stress in neuronal cells.
  • Model Systems : In animal models of Alzheimer's disease, certain derivatives demonstrated reduced amyloid plaque formation and improved cognitive function .

Case Studies

Several case studies highlight the practical applications of similar compounds:

  • Study on Antiviral Activity :
    • A derivative with enhanced lipophilicity showed promising antiviral activity against H5N1 with an inhibition rate of up to 91% while maintaining low cytotoxicity .
  • Hybrid Molecules :
    • Research has explored hybridization with known antibiotics like ciprofloxacin, resulting in compounds that retain antimicrobial efficacy while potentially reducing resistance development .

Properties

IUPAC Name

8-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-19(14(2)22(3)21-13)27(24,25)23-11-9-16(12-23)26-17-8-4-6-15-7-5-10-20-18(15)17/h4-8,10,16H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTCWGQGKVBPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.